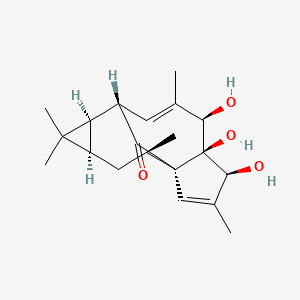

20-Deoxyingenol

Descripción general

Descripción

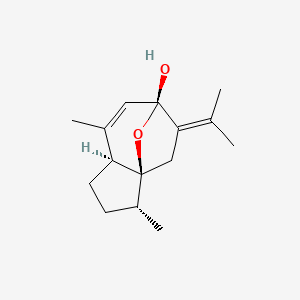

20-Deoxyingenol is a diterpene, isolated from the roots of Euphorbia kansui . It can promote autophagy and lysosomal biogenesis by promoting the nuclear translocation of transcription factor EB (TFEB) in vitro . It has been used for the research of osteoarthritis (OA) .

Molecular Structure Analysis

The IUPAC name for 20-Deoxyingenol is (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-5,5a,6-trihydroxy-1,1,4,7,9-pentamethyl-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta [a]cyclopropa [e] 10annulen-11-one . The molecular weight is 332.44 .Physical And Chemical Properties Analysis

The physical form of 20-Deoxyingenol is solid . It has a molecular weight of 332.44 .Aplicaciones Científicas De Investigación

Neuroprotection and Recovery Post-Spinal Cord Injury

20-Deoxyingenol has shown promise in promoting functional recovery after spinal cord injury (SCI). It activates mitophagy through the transcription factor EB (TFEB), which is a protective mechanism against mitochondrial dysfunction. This process is crucial for improving the apoptosis of neural cells and aiding recovery post-injury .

Osteoarthritis Alleviation

Research indicates that 20-Deoxyingenol can alleviate osteoarthritis by activating TFEB in chondrocytes. This activation leads to the suppression of apoptosis and senescence induced by oxidative stress, which are contributing factors to the progression of osteoarthritis .

Intervertebral Disc Degeneration

20-Deoxyingenol has been evaluated for its effects on intervertebral disc degeneration (IVDD). It appears to inhibit senescence and the cGAS-STING pathway of nucleus pulposus cells, which are implicated in the progression of IVDD .

Autophagy and Lysosomal Biogenesis

In vitro studies have demonstrated that 20-Deoxyingenol promotes autophagy and lysosomal biogenesis by facilitating the nuclear translocation of TFEB. This is significant for cellular maintenance and survival during cell stress .

Mitophagy Activation

20-Deoxyingenol’s ability to induce mitophagy is not limited to SCI. It has broader implications for conditions where mitochondrial dysfunction plays a role, suggesting its potential as a therapeutic agent in various mitochondrial-related diseases .

Senescence Inhibition

The compound has shown inhibitory effects on the senescence of nucleus pulposus cells, which is a primary pathogenic factor in IVDD. By enhancing lysosome activity and promoting autophagy flux, it may delay the progression of degenerative diseases .

Mecanismo De Acción

Target of Action

The primary target of 20-Deoxyingenol is the Transcription Factor EB (TFEB) . TFEB is a master regulator of lysosomal and autophagy genes, and it plays a crucial role in cellular homeostasis .

Mode of Action

20-Deoxyingenol interacts with its target, TFEB, by promoting its nuclear translocation . This nuclear translocation of TFEB is a critical step in the activation of autophagy and lysosomal biogenesis .

Biochemical Pathways

The activation of TFEB by 20-Deoxyingenol leads to the promotion of autophagy and lysosomal biogenesis . Autophagy is a cellular process that degrades and recycles damaged cellular components, while lysosomal biogenesis is the formation of lysosomes, which are involved in waste disposal in the cell .

Result of Action

20-Deoxyingenol has been shown to have significant effects at the molecular and cellular levels. It can protect cells against apoptosis (programmed cell death) induced by oxidative stress . Furthermore, it promotes autophagy flow and mitochondrial phagocytic biogenesis, which are TFEB dependent . These actions contribute to the overall protective effects of 20-Deoxyingenol.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,4S,5S,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-9-6-12-14-13(18(14,4)5)7-11(3)19(17(12)23)8-10(2)16(22)20(19,24)15(9)21/h6,8,11-16,21-22,24H,7H2,1-5H3/t11-,12+,13-,14+,15-,16+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSYZKSOJUQLTD-NHPMXQBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20-Deoxyingenol | |

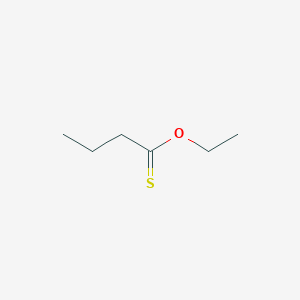

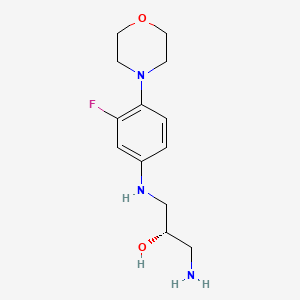

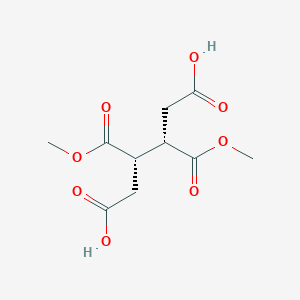

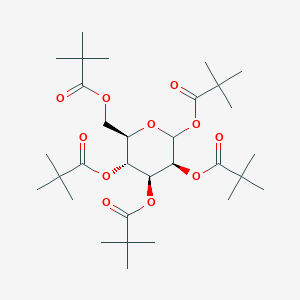

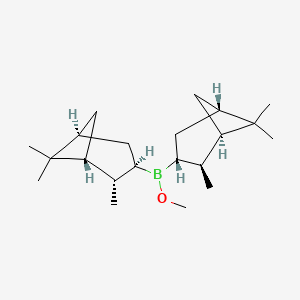

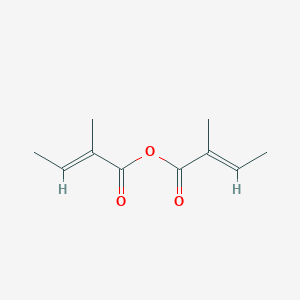

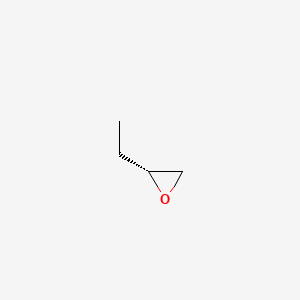

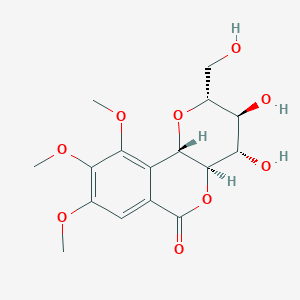

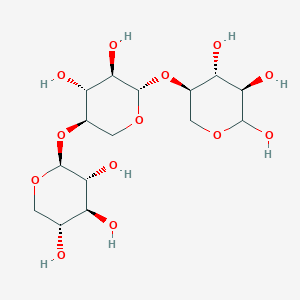

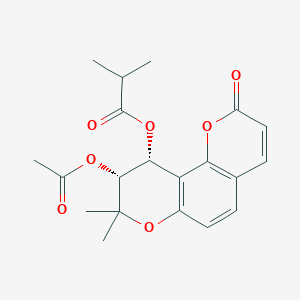

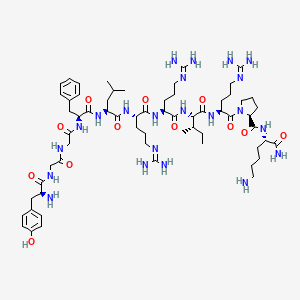

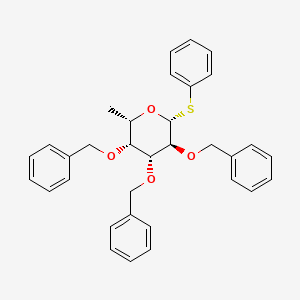

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)